molecular formula C18H21F5N2O3 B15276583 tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate

tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate

Cat. No.: B15276583
M. Wt: 408.4 g/mol
InChI Key: DTLRCSBKNDBJGT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at position 1, a 3,4-difluorophenyl substituent at position 4, and a trifluoroacetamido group at position 2.

Properties

Molecular Formula

C18H21F5N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H21F5N2O3/c1-17(2,3)28-16(27)25-7-6-11(10-4-5-12(19)13(20)8-10)14(9-25)24-15(26)18(21,22)23/h4-5,8,11,14H,6-7,9H2,1-3H3,(H,24,26)

InChI Key

DTLRCSBKNDBJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)C(F)(F)F)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step usually involves a substitution reaction where a difluorophenyl group is introduced to the piperidine ring.

    Addition of the Trifluoroacetamido Group: This is typically done through an acylation reaction using trifluoroacetic anhydride or similar reagents.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoroacetamido group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and difluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and 10a may improve metabolic stability compared to mono-fluorinated (10c) or chlorinated () analogs .

Synthetic Yields: Amino-substituted analogs (10a–10c) achieve 75–80% yields via reductive amination, whereas dichloroanilino derivatives () reach 95% yields under Dean-Stark conditions .

Physicochemical and Spectroscopic Comparisons

  • Mass Spectrometry: The target compound’s molecular weight (~410.34 g/mol) exceeds that of amino-substituted analogs (e.g., 10a: 313 [M+H]⁺) due to the trifluoroacetamido group’s mass contribution (CF₃CONH-) .
  • Crystallography : Piperidine rings in analogs like 10a and adopt chair conformations, with equatorial substituents minimizing steric strain. Hydrogen bonding (e.g., N–H···O in ) stabilizes crystal packing .

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